(5Z)-2-(4-hydroxyanilino)-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE typically involves the nucleophilic addition reaction of a thiazole derivative with an indole derivative under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like acetone at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenylamino and thiazole groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(4-HYDROXY-PHENYLIMINO)-1,3-DIHYDRO-INDOL-2-ONE
- 3-(4-OXO-THIAZOLIDIN-2-YLIDENE)-1,3-DIHYDRO-INDOL-2-ONE
- 3-(4-PHENYLAMINO-PHENYLIMINO)-1,3-DIHYDRO-INDOL-2-ONE
Uniqueness
What sets 3-[2-(4-HYDROXY-PHENYLAMINO)-4-OXO-4H-THIAZOL-(5Z)-YLIDENE]-1,3-DIHYDRO-INDOL-2-ONE apart is its unique combination of a thiazole ring, an indole moiety, and a phenylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11N3O3S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[4-hydroxy-2-(4-hydroxyanilino)-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C17H11N3O3S/c21-10-7-5-9(6-8-10)18-17-20-16(23)14(24-17)13-11-3-1-2-4-12(11)19-15(13)22/h1-8,21,23H,(H,18,20) |
InChI Key |
ZQVMAIVULCBGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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